Oxazole-4-carboximidamide: A Technical Guide to Its Fundamental Properties
Oxazole-4-carboximidamide: A Technical Guide to Its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a thorough foundational understanding.
Core Chemical Properties
Oxazole-4-carboximidamide belongs to the oxazole class of five-membered aromatic heterocycles containing an oxygen and a nitrogen atom. The carboximidamide functional group, a bioisostere of the carboxylic acid and carboxamide moieties, imparts unique chemical characteristics relevant to its potential biological activity.
Table 1: Physicochemical Properties of Oxazole-4-carboximidamide and Related Compounds
| Property | Oxazole-4-carboximidamide (Predicted) | Oxazole-4-carboxylic acid[1] | Oxazole-4-carboxamide[2] |
| Molecular Formula | C₄H₅N₃O | C₄H₃NO₃ | C₄H₄N₂O₂ |
| Molecular Weight | 111.10 g/mol | 113.07 g/mol | 112.09 g/mol |
| Melting Point (°C) | Data not available | 142 | Data not available |
| Boiling Point (°C) | Data not available | 289.3 ± 13.0 at 760 mmHg | Data not available |
| Density (g/cm³) | Data not available | 1.5 ± 0.1 | Data not available |
| pKa (of conjugate acid) | Estimated to be higher than oxazole (0.8) due to the basicity of the carboximidamide group. | Data not available | Data not available |
| LogP | -0.20 (for Oxazole-4-carboxylic acid) | -0.20 | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A viable synthetic pathway commences with the synthesis of oxazole-4-carbonitrile, which can be achieved through various reported methods. Subsequently, the nitrile is converted to an imidate ester hydrochloride (a Pinner salt) and then to the final carboximidamide.
Experimental Protocol: Synthesis of Oxazole-4-carboximidamide via Pinner Reaction
This protocol is a generalized procedure based on the Pinner reaction of heterocyclic nitriles.[3][4]
Step 1: Synthesis of Oxazole-4-carbonitrile
A variety of methods can be employed for the synthesis of the oxazole-4-carbonitrile precursor. One such method involves the copper(II)-mediated reaction of an acetophenone with a cyanide source like potassium ferricyanide.[5][3]
Step 2: Formation of Ethyl oxazole-4-carboximidate hydrochloride (Pinner Salt)
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A solution of oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
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The solution is cooled to 0 °C in an ice bath.
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Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.
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The reaction vessel is sealed and allowed to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.
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The solvent is removed under reduced pressure to yield the crude ethyl oxazole-4-carboximidate hydrochloride as a solid. This Pinner salt is typically used in the next step without further purification due to its hygroscopic nature.
Step 3: Conversion to Oxazole-4-carboximidamide
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The crude Pinner salt is dissolved in a minimal amount of anhydrous ethanol.
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The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.
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The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.
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The solvent is evaporated under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography to yield oxazole-4-carboximidamide.
Spectroscopic Properties (Predicted)
The structural elucidation of oxazole-4-carboximidamide would rely on a combination of spectroscopic techniques. The following table summarizes the predicted key spectroscopic features based on the known properties of the oxazole ring and the carboximidamide functional group.
Table 2: Predicted Spectroscopic Data for Oxazole-4-carboximidamide
| Technique | Predicted Chemical Shifts / Frequencies | Rationale / Comments |
| ¹H NMR | δ 8.0-8.5 (s, 1H, H5 of oxazole)δ 7.0-8.0 (br s, 3H, -C(=NH)NH₂) | The proton at the 5-position of the oxazole ring is expected to appear as a singlet in the aromatic region. The protons of the carboximidamide group are expected to be broad and may exchange with D₂O. |
| ¹³C NMR | δ 150-165 (C=N of carboximidamide)δ 140-155 (C2 and C4 of oxazole)δ 120-135 (C5 of oxazole) | The carbon of the C=N bond in the carboximidamide will be significantly downfield. The carbons of the oxazole ring will appear in the typical aromatic region for this heterocycle. |
| FT-IR (cm⁻¹) | 3300-3500 (N-H stretching)1640-1680 (C=N stretching)1500-1600 (C=C and C=N ring stretching) | The N-H stretches of the amidine group will appear as broad bands. The C=N stretch of the imidamide is a characteristic absorption. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 111. | Fragmentation may involve the loss of ammonia (NH₃), cyanamide (CH₂N₂), or cleavage of the oxazole ring. |
Biological Activity and Potential Signaling Pathways
While there is no direct biological data for oxazole-4-carboximidamide, the oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The carboximidamide group is often used as a bioisosteric replacement for carboxamides and carboxylic acids, which can enhance binding to biological targets and improve pharmacokinetic properties.
Heterocyclic carboximidamides have been reported to possess various biological activities, including antibacterial and anticancer effects.[2][4] It is plausible that oxazole-4-carboximidamide could exhibit similar properties.
Hypothetical Signaling Pathway Inhibition
Many anticancer agents containing heterocyclic motifs are known to target signaling pathways crucial for cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. It is hypothesized that oxazole-4-carboximidamide, due to its structural features, could potentially act as an inhibitor of a key kinase in this pathway, such as Akt.
Disclaimer: The signaling pathway depicted is a generalized representation and the inhibitory action of oxazole-4-carboximidamide is purely hypothetical, based on the known activities of structurally related compounds. Further experimental validation is required to confirm any biological activity and mechanism of action.
Conclusion
Oxazole-4-carboximidamide represents a molecule with significant potential in the field of drug discovery. Its synthesis is feasible through established chemical transformations, and its structural similarity to other bioactive oxazoles and carboximidamides suggests a likelihood of interesting biological properties. This technical guide provides a foundational understanding of its core properties, offering a starting point for researchers and scientists to explore its potential applications. Further experimental investigation is warranted to fully characterize this promising compound.
